4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide
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Overview
Description
4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is a synthetic organic compound that features a thiophene ring substituted with dimethyl groups and a piperidinylcarbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiophene core: Starting with a thiophene derivative, such as 2,3-dimethylthiophene, undergoes bromination to introduce bromine atoms at specific positions.
Coupling reaction: The brominated thiophene is then subjected to a Suzuki coupling reaction with a boronic acid derivative to introduce the phenyl group.
Amidation: The resulting intermediate is then reacted with piperidine and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide, to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a different substitution pattern on the thiophene ring.
4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide lies in its specific substitution pattern and the presence of both a thiophene ring and a piperidinylcarbonyl phenyl group. This combination of features imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4,5-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-14(2)24-12-17(13)18(22)20-16-8-6-15(7-9-16)19(23)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWWXJNAQIISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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